REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([O:12]CC)=O.[CH3:15][NH2:16]>>[CH3:15][NH:16][C:10]([C:2]1[NH:1][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2)=[O:12]
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Name
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|
Quantity
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25.3 g
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Type
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reactant
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Smiles
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N1C(=CC2=CC=CC=C12)C(=O)OCC
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Name
|
|
Quantity
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400 mL
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Type
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reactant
|
Smiles
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CN
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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was stirred at RT
|
Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to precipitate
|
Type
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STIRRING
|
Details
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The reaction was stirred at RT for 3 days
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Duration
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3 d
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Type
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CONCENTRATION
|
Details
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was concentrated
|
Type
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CUSTOM
|
Details
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to remove approximately 200 mL of the solvent
|
Type
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ADDITION
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Details
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The remaining residue was diluted with H2O (500 mL)
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Type
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FILTRATION
|
Details
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the solid was collected by suction filtration
|
Type
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WASH
|
Details
|
washed with H2O
|
Type
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CUSTOM
|
Details
|
Drying under high vacuum
|
Type
|
WAIT
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Details
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left the title compound (21.50 g, 92%) as a light yellow solid
|
Name
|
|
Type
|
|
Smiles
|
CNC(=O)C=1NC2=CC=CC=C2C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |